molecular formula C23H26N4O5S2 B2759657 (Z)-ethyl 4-((4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398997-95-0

(Z)-ethyl 4-((4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2759657
CAS RN: 398997-95-0
M. Wt: 502.6
InChI Key: BXFOJEWPYMRSBZ-GYHWCHFESA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C23H26N4O5S2. It contains a benzothiazole ring, which is a heterocyclic compound, and a piperazine ring, which is a common feature in many pharmaceuticals. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. It is a solid at room temperature . Other properties such as its melting point, boiling point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Synthesis and Characterization

This compound can be synthesized using appropriate synthetic routes. It has been characterized using various techniques, including UV-Visible spectroscopy, FT-IR, 1H NMR, 13C NMR, and mass spectrometry .

Biological Activities

(Z)-Ethyl 4-((4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: exhibits diverse biological activities:

Potential Drug Design Applications

The compound’s structural features make it an interesting candidate for drug design:

Photophysical Properties

The UV-Visible spectrum provides insights into the compound’s electronic transitions and absorption behavior .

Crystal Structure Insights

Single crystal X-ray diffraction studies reveal the precise arrangement of atoms in the solid state .

Other Applications

While not directly studied for this compound, thiazoles have found applications in fields such as agrochemicals, industrial processes, and photographic sensitizers .

properties

IUPAC Name

ethyl 4-[4-[(3,6-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S2/c1-4-32-23(29)26-11-13-27(14-12-26)34(30,31)18-8-6-17(7-9-18)21(28)24-22-25(3)19-10-5-16(2)15-20(19)33-22/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFOJEWPYMRSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 4-((4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

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